molecular formula C13H15N3 B179084 N-benzyl-4,6-dimethylpyrimidin-2-amine CAS No. 106270-42-2

N-benzyl-4,6-dimethylpyrimidin-2-amine

货号: B179084
CAS 编号: 106270-42-2
分子量: 213.28 g/mol
InChI 键: MDMLGWSMGIAAIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of N-benzyl-4,6-dimethylpyrimidin-2-amine typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :

    Formation of Benzylidene Acetones: This step involves the condensation of benzaldehyde with acetone in the presence of a base.

    Ammonium Thiocyanate Reaction: The benzylidene acetones react with ammonium thiocyanate to form intermediate compounds.

    Ring Closure and Aromatization: The intermediate compounds undergo ring closure and aromatization to form the pyrimidine ring.

    S-Methylation and Oxidation: The pyrimidine derivatives are then subjected to S-methylation followed by oxidation to form methylsulfonyl compounds.

    Formation of Guanidines: Finally, the methylsulfonyl compounds react with suitable amines to form the desired this compound.

生物活性

N-benzyl-4,6-dimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article examines the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has demonstrated significant biological activities, particularly in the fields of antiparasitic and antimicrobial research. Its structural characteristics enable it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Key Biological Activities

  • Antitrypanosomal Activity : The compound has shown promise in inhibiting the growth of Trypanosoma brucei, the parasite responsible for sleeping sickness. This activity is attributed to its ability to inhibit key enzymes necessary for the parasite's survival.
  • Antiplasmodial Activity : this compound has also been evaluated for its effectiveness against Plasmodium species, which cause malaria. Preliminary studies indicate that it may inhibit specific metabolic pathways in these parasites.
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its efficacy appears comparable to established antibiotics .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes critical for the metabolic processes of parasites. For instance, its antitrypanosomal effects are linked to the inhibition of enzymes involved in nucleotide synthesis within Trypanosoma brucei.
  • Binding Affinity : Molecular docking studies suggest that this compound binds effectively to targets such as VEGFR-2 kinase, which is involved in angiogenesis. This interaction may contribute to its potential antiangiogenic properties .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntitrypanosomalTrypanosoma bruceiInhibition of growth
AntiplasmodialPlasmodium spp.Inhibition of metabolic pathways
AntimicrobialStaphylococcus aureus, E. coliComparable efficacy to antibiotics

Case Studies

  • Antitrypanosomal Study : In vitro assays demonstrated that this compound significantly reduced the viability of Trypanosoma brucei at concentrations as low as 10 µM. The compound's mechanism was linked to enzyme inhibition critical for nucleotide metabolism.
  • Antiplasmodial Evaluation : A series of derivatives based on this compound were synthesized and tested against various Plasmodium strains. Results indicated a dose-dependent response with IC50 values ranging from 5 to 15 µM, highlighting its potential as a lead compound for malaria treatment.
  • Antimicrobial Testing : The compound was screened against clinical isolates of S. aureus and E. coli. Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for both bacteria, indicating substantial antimicrobial activity comparable to standard antibiotics like ampicillin .

属性

IUPAC Name

N-benzyl-4,6-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-10-8-11(2)16-13(15-10)14-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMLGWSMGIAAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。